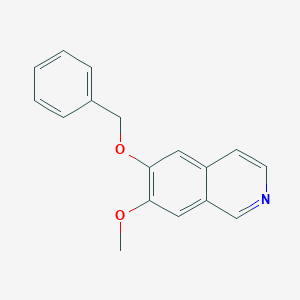

6-Benzyloxy-7-methoxyisoquinoline

Description

6-Benzyloxy-7-methoxyisoquinoline is a synthetic isoquinoline derivative characterized by a benzyloxy group at position 6 and a methoxy group at position 7 on the aromatic ring. Isoquinoline alkaloids and their synthetic analogs are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and neurological effects .

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

7-methoxy-6-phenylmethoxyisoquinoline |

InChI |

InChI=1S/C17H15NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |

InChI Key |

KDPCECJIDYQQEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CN=CC2=C1)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

6-Benzyloxy-7-methoxyisoquinoline has been identified as a promising candidate for cancer therapy due to its ability to inhibit tubulin polymerization. This property is crucial for disrupting the mitotic spindle formation in cancer cells.

Case Studies

- Study on Tubulin Inhibition : Research demonstrated that isoquinoline-based biaryls, including this compound, exhibit high potency in inhibiting tubulin with favorable drug-like properties, suggesting their potential for in vivo applications in cancer treatment .

- In Vivo Efficacy : In animal models, these compounds have shown robust anticancer activity with manageable toxicity profiles, indicating their suitability for further clinical development .

Antidiabetic Effects

The compound has also been studied for its potential antidiabetic properties, particularly in enhancing insulin sensitivity.

- Insulin Sensitivity Improvement : Related derivatives have demonstrated the ability to enhance glucose uptake in muscle cells and reduce blood glucose levels in diabetic animal models .

Case Studies

- Animal Model Studies : Studies involving diabetic rats indicated that administration of isoquinoline derivatives led to significant reductions in blood glucose levels and improvements in insulin sensitivity markers .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens.

Activity Overview

- The compound has been tested against a range of microorganisms, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

- Antimicrobial Testing : In vitro studies revealed that isoquinoline derivatives inhibited the growth of several bacterial strains, including Pseudomonas aeruginosa, with notable efficacy .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Chlorine at position 4 (quinoline analogs) introduces electronegativity and steric bulk, which may enhance binding to hydrophobic enzyme pockets.

- Synthesis : High yields (e.g., 90% for compound 6c) are achieved via NaH/MeI-mediated alkylation in DMF, a common method for introducing methoxy and benzyloxy groups .

Physicochemical and Functional Properties

- Lipophilicity: Benzyloxy groups (logP ~3.5) increase lipophilicity compared to hydroxy or methoxy groups, favoring blood-brain barrier penetration. For example, 6-Benzyloxy-7-methoxyisoquinoline is more lipophilic than 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline (logP ~1.8) .

- Solubility: Hydroxy groups (e.g., in 7-(Benzyloxy)-6-methoxyisoquinolin-7-ol) enhance aqueous solubility via hydrogen bonding, whereas benzyloxy groups reduce it .

- Stability: Chlorinated analogs (e.g., 7-(Benzyloxy)-4-chloro-6-methoxyquinoline) exhibit higher metabolic stability due to resistance to oxidative degradation .

Preparation Methods

Synthesis of 1-Benzyl-6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline

The dihydroisoquinoline intermediate is synthesized via nucleophilic substitution and cyclization. A benzyl group is introduced at position 1 to stabilize the intermediate during subsequent reactions. The methoxy and benzyloxy groups are installed at positions 7 and 6, respectively, using standard alkylation conditions.

Reaction Conditions :

Reductive Deprotection and Aromatization

The critical step involves removing the benzyl protective group at position 1 while retaining the benzyloxy moiety at position 6. Palladium on carbon (Pd/C) catalyzes hydrogenolysis under mild conditions, followed by spontaneous aromatization to yield the target compound.

Reaction Conditions :

-

Catalyst : 10% Pd/C.

-

Solvent : Acetonitrile.

-

Temperature : Room temperature.

While classical methods dominate, recent advances employ coupling reactions to streamline synthesis. For instance, carbodiimide-mediated coupling facilitates the introduction of functional groups without compromising the isoquinoline core.

EDC/HOBt-Mediated Amidation

A representative protocol involves activating the carboxylic acid intermediate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method achieves high regioselectivity for the 6- and 7-positions.

Reaction Conditions :

-

Reagents : EDC·HCl, HOBt, dimethylformamide (DMF).

-

Temperature : 25°C.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two primary methods:

| Method | Key Steps | Reagents/Catalysts | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Reductive Deprotection | Hydrogenolysis, aromatization | Pd/C, CH₃CN | 41 | >99% |

| EDC/HOBt Coupling | Carbodiimide activation, amidation | EDC·HCl, HOBt, DMF | 73 | 99.4% |

Challenges and Optimization Strategies

Yield Limitations in Reductive Deprotection

The modest 41% yield in the Pd/C-mediated method arises from competing side reactions, such as over-hydrogenation of the benzyloxy group. Optimization studies suggest that lowering hydrogen pressure (1–2 atm) and shortening reaction time (≤1 hour) mitigate this issue.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Benzyloxy-7-methoxyisoquinoline, and how can researchers optimize yield?

- Methodological Answer : A common route involves benzyloxy and methoxy group introduction via nucleophilic substitution or protection/deprotection strategies. For example, Scheme 2 in outlines the synthesis of 6-Benzyloxy-7-methoxyquinoline-3-carboxamide derivatives using benzyl bromide as a benzylating agent under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization may involve adjusting reaction time, temperature, or catalyst (e.g., Pd-mediated coupling for regioselectivity). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers distinguish this compound from structurally similar dihydroisoquinoline derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare aromatic proton signals; methoxy groups typically appear as singlets (~δ 3.8–4.0 ppm), while benzyloxy protons show distinct splitting patterns (~δ 4.5–5.0 ppm) .

- HPLC-MS : Monitor retention times and mass-to-charge ratios (e.g., molecular ion peak at m/z 267.32 for this compound vs. m/z 177.2 for 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline) .

- X-ray crystallography : Resolve spatial arrangements of substituents in crystalline forms .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer : This compound serves as a precursor for bioactive molecules. For instance, carboxamide derivatives (e.g., 6-Benzyloxy-7-methoxyquinoline-3-carboxamide) are synthesized for kinase inhibition assays. Researchers should design structure-activity relationship (SAR) studies by systematically modifying substituents and testing against target enzymes (e.g., tyrosine kinases) .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives for target selectivity?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to predict binding affinities to receptor sites (e.g., ATP-binding pockets in kinases). Compare results with experimental IC₅₀ values .

- QSAR models : Train models on datasets of analogous isoquinoline derivatives to predict physicochemical properties (e.g., logP, polar surface area) and optimize bioavailability .

- Hybrid validation : Cross-validate computational predictions with wet-lab assays (e.g., enzyme-linked immunosorbent assays) to resolve discrepancies arising from receptor diversity or methodological assumptions .

Q. What strategies can resolve contradictions in experimental data for benzyloxy-substituted isoquinolines (e.g., divergent bioactivity results)?

- Methodological Answer :

- Controlled replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

- Meta-analysis : Aggregate data from multiple studies (e.g., bioactivity assays) and apply statistical frameworks (e.g., random-effects models) to identify confounding variables .

- Isomer characterization : Verify stereochemical purity via chiral HPLC or circular dichroism, as unintended enantiomers may exhibit differing bioactivity .

Q. How do researchers design experiments to study the metabolic stability of this compound derivatives?

- Methodological Answer :

- In vitro assays : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- Isotopic labeling : Synthesize deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) to track metabolic pathways .

- CYP enzyme profiling : Use recombinant cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.